molecular formula C16H23NO3 B12939368 tert-Butyl (R)-3-(3-hydroxypropyl)indoline-1-carboxylate

tert-Butyl (R)-3-(3-hydroxypropyl)indoline-1-carboxylate

Katalognummer: B12939368
Molekulargewicht: 277.36 g/mol
InChI-Schlüssel: ZCXSXLRKARGGQS-LBPRGKRZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl ®-3-(3-hydroxypropyl)indoline-1-carboxylate is an organic compound that belongs to the class of indoline derivatives. Indoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The tert-butyl group in this compound provides steric hindrance, which can influence its reactivity and stability.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ®-3-(3-hydroxypropyl)indoline-1-carboxylate typically involves the reaction of indoline derivatives with tert-butyl chloroformate and 3-hydroxypropylamine. The reaction is usually carried out under basic conditions, using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of tert-Butyl ®-3-(3-hydroxypropyl)indoline-1-carboxylate can be scaled up using flow microreactor systems. These systems offer several advantages, including improved reaction efficiency, better control over reaction conditions, and reduced waste generation. The use of flow microreactors allows for continuous production, making the process more sustainable and cost-effective .

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl ®-3-(3-hydroxypropyl)indoline-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Substitution reactions can be carried out using nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can regenerate the hydroxyl group. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Wissenschaftliche Forschungsanwendungen

tert-Butyl ®-3-(3-hydroxypropyl)indoline-1-carboxylate has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of tert-Butyl ®-3-(3-hydroxypropyl)indoline-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • tert-Butyl ®-3-(3-hydroxypropyl)indoline-1-carboxylate
  • tert-Butyl ®-3-(3-hydroxypropyl)indoline-2-carboxylate
  • tert-Butyl ®-3-(3-hydroxypropyl)indoline-3-carboxylate

Uniqueness

tert-Butyl ®-3-(3-hydroxypropyl)indoline-1-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the tert-butyl group and the hydroxyl group can affect the compound’s interaction with molecular targets, making it distinct from other similar compounds.

Eigenschaften

Molekularformel

C16H23NO3

Molekulargewicht

277.36 g/mol

IUPAC-Name

tert-butyl (3R)-3-(3-hydroxypropyl)-2,3-dihydroindole-1-carboxylate

InChI

InChI=1S/C16H23NO3/c1-16(2,3)20-15(19)17-11-12(7-6-10-18)13-8-4-5-9-14(13)17/h4-5,8-9,12,18H,6-7,10-11H2,1-3H3/t12-/m0/s1

InChI-Schlüssel

ZCXSXLRKARGGQS-LBPRGKRZSA-N

Isomerische SMILES

CC(C)(C)OC(=O)N1C[C@@H](C2=CC=CC=C21)CCCO

Kanonische SMILES

CC(C)(C)OC(=O)N1CC(C2=CC=CC=C21)CCCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.